Journal Name:International Journal of Refractory Metals & Hard Materials
Journal ISSN:0263-4368
IF:3.6
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/405934/description#description
Year of Origin:1982
Publisher:
Number of Articles Per Year:258
Publishing Cycle:Bimonthly
OA or Not:Not
Preparation and Investigation of Micro-Transfer-Printable Single-Crystalline InP Coupons for Heterogeneous Integration of III-V on Si
International Journal of Refractory Metals & Hard Materials ( IF 3.6 ) Pub Date: 2023-07-19 , DOI: 10.3390/cryst13071126
New requirements for high-frequency applications in wireless communication and sensor technologies need III-V compound semiconductors such as indium phosphide (InP) to complement silicon (Si)-based technologies. This study establishes the basis for a new approach to heterogeneous integration of III-V on Si aimed at the transfer of single-crystalline InP coupons on Si via micro-transfer printing (μTP). The InP coupons will act as high-quality virtual substrates that allow selective homo-epitaxy. We present the chemical-mechanical polishing-based preparation and structural characterization of µm-thin (001) InP platelets, starting from high-quality 4-inch bulk crystals and micro-patterning into transferable coupons of several hundred µm2. The obtained InP platelets exhibit the desired thickness—below 10 ± 1 µm—and low surface roughness—<0.3 nm—on both sides, meeting the precondition for µTP and epitaxy. X-ray rocking curve measurements provide accurate spatial maps of the total strain, which indicate small strain variations in the µm-thin InP sample. Rocking curve mappings of the (0 0 4) reflection reveal half-widths below 16 arcsec in the majority of the sample area after thinning that is similar to commercially available InP bulk substrates. Pole figure measurements show no evidence of stress-induced micro-twinning or stacking faults. Overall, minor indications of crystal quality degradation in the product platelets, compared with the bulk samples, were detected.
Detail
Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units
International Journal of Refractory Metals & Hard Materials ( IF 3.6 ) Pub Date: 2023-07-19 , DOI: 10.3390/cryst13071129
This study focuses on the synthesis, characterization, and properties of a yellowish, prism-shaped ligand, N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine). The ligand was synthesized through refluxing 1,5-diaminonaphthalene and pyridine-2-carbaldehyde in extra-pure ethanol, employing X-ray diffraction on single crystal. The crystal is structured with two pyridylimine-binding units linked to a naphthalene. The crystal has a P21/c space group in a monoclinic system. The structure was confirmed through an infrared examination. Computational spectroscopy and theoretical methods were used to investigate the ligand HOMO, LUMO, and charge distribution. Additionally, a Hirshfeld analysis was performed to investigate noncovalent interactions in the crystalline form. The results showed that dispersion forces (H···H) were the primary factor contributing to the arrangement of the ligand molecule, accounting for 45.3% of the total interactions in the absence of hydrogen bonding. Overall, this study provides valuable insights into the synthesis, characterization, and properties of this unique ligand.
Detail
Surface-Enhanced Raman Spectroscopy of Benzylpenicillin Using Silver Nanocrystals Modified with Moroccan Plant Extracts
International Journal of Refractory Metals & Hard Materials ( IF 3.6 ) Pub Date: 2023-07-16 , DOI: 10.3390/cryst13071105
Green chemical routes for the synthesis of colloidal metal nanocrystals have been of great interest, namely in the context of nanosciences associated with biological applications. Among these methods, the synthesis of metal colloids using medicinal plant extracts originates nanocrystals having surfaces modified with chemical compounds of biological origin, which can be further explored in association with conventional pharmaceutics. In this context, the development of spectroscopic methods that seeks for understanding the potential benefits of using formulations that contain natural compounds and metal nanoparticles with therapeutic properties is of relevance. This research describes the chemical synthesis of silver colloids via the reduction of Ag(I) in the presence of distinct aqueous plant extracts. The selected extracts were obtained from Moroccan plants that have been used in traditional therapeutic practices over the centuries. The method led to stable colloids comprising polydispersed Ag nanocrystals that show surface-enhanced Raman scattering (SERS) activity. As an illustrative scenario, these colloids have been applied to the SERS detection of the natural β-lactam antibiotic benzylpenicillin, also known as penicillin G (PG). Our results indicate that all the Ag colloids tested with the different plant extracts are SERS-active for PG without showing detrimental interference from chemical adsorbates originated from the extracts. Therefore, this spectroscopic method can be further explored for monitoring nanoformulations of pharmaceuticals and metal colloids obtained using biological synthesis.
Detail
Mechanical Analysis and Testing of Conduction-Cooled Superconducting Magnet for Levitation Force Measurement Application
International Journal of Refractory Metals & Hard Materials ( IF 3.6 ) Pub Date: 2023-07-17 , DOI: 10.3390/cryst13071117
High-temperature superconductors have great potential for various engineering applications such as a flywheel energy storage system. The levitation force of bulk YBCO superconductors can be drastically increased by increasing the strength of the external field. Therefore, a 6T conduction-cooled superconducting magnet has been developed for levitation force measurement application. Firstly, to protect the magnet from mechanical damage, reliable stress analysis inside the coil is paramount before the magnet is built and tested. Therefore, a 1/4 two-dimensional (2D) axisymmetric model of the magnet was established, and the mechanical stress in the whole process of winding, cooling down and energizing of the magnet was calculated. Then, the charging, discharging, and preliminary levitation force performance tests were performed to validate the operating stability of the magnet. According to the simulation results, the peak stresses of all coil models are within the allowable value and the winding maintains excellent mechanical stability in the superconducting magnet. The test results show that the superconducting magnet can be charged to its desired current of 150 A without quenching and maintain stable operation during the charging and discharging process. What is more, the superconducting magnet can meet the requirements for the levitation force measurement of both low magnetic field and high magnetic field.
Detail
Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent
International Journal of Refractory Metals & Hard Materials ( IF 3.6 ) Pub Date: 2023-07-13 , DOI: 10.3390/cryst13071098
The aim of this work was to scrutinize the physiochemical properties of a new pyridazin-3(2H)-one derivative with potential pharmaceutical effectiveness via density functional theory (DFT) and molecular docking analysis. The compound 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP) was synthesized and characterized by FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD analysis. In addition, the geometrical structure of the molecule was analyzed. Frontier molecular orbital (FMO) analysis showed a low energy gap that suggests the chemical reactivity of the title compound. The electrophilicity index (ω) points towards the probable biological activity of FOMMP. The molecular electrostatic potential (MEP) was used to assess the local reactivity properties and suggests that the nitrogen atom sites are electronegative. Computational and experimental UV-spectral analyses were performed to attain the bandgap associated with electronic transitions while the charge transfer length helped us determine that the excitation mode associated with the electronic transitions is long-ranged. Natural hybrid orbital (NHO) and natural bond orbital (NBO) analyses depicted the prominent acceptor-donor interactions in terms of the stabilization energies. Hirshfeld surface analysis was performed to analyze the intermolecular interactions in the crystal structure. In addition, a molecular docking study was executed to evaluate the potential of the protease inhibitors (PIs) against SARS-CoV-2.
Detail
YAG:Ce Nanophosphors Synthesized by the Polymer–Salt Method for White LEDs with Isomorphic Substitution of Yttrium by Gadolinium
International Journal of Refractory Metals & Hard Materials ( IF 3.6 ) Pub Date: 2023-07-26 , DOI: 10.3390/cryst13081156
Fine-dispersed YGdAG:Ce nanopowders with various degrees of isomorphic substitution of yttrium by gadolinium were synthesized. The structure and luminescent properties were studied by X-ray diffraction, attenuated total reflection Fourier-transform infrared spectroscopy, luminescence spectroscopy and scanning electron microscopy. The possibility of synthesis of YGdAG:Ce nanopowders with a degree of gadolinium substitution up to 60% and nanocrystals with average sizes of 25–30 nm were shown. The red-shift of the cerium luminescence band with an increase in Gd content was studied. The CIE diagram for emission of YGdAG:Ce synthesized by the polymer–salt method shows that the degree 30–40% substitution of Y by Gd is optimal for the fabrication of a white light source based on LED with an emission wavelength of 470 nm.
Detail
Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases
International Journal of Refractory Metals & Hard Materials ( IF 3.6 ) Pub Date: 2023-07-26 , DOI: 10.3390/cryst13081161
In the present work, we describe the synthesis of new tetrahydroisoquinoline derivatives and the crystal structures of two of them. Density functional theory (DFT) investigations at the B3LYP/6-31+G(d,p) level provided their structural reactivity and nonlinear optical properties. The low HOMO-LUMO gaps (EH-L) suggest a soft nature and higher reactivity, while calculated global reactivity descriptors provide assessments of their reactivity and electronic stability. The calculated natural bonding molecular orbital (NBO) charges show excellent charge separation (charge transfer) and identify the donor and acceptor parts of the molecules. Density of states (DOS) analyses show the newly generated energy states and reduced band gaps, which impart higher conductive properties. For surface reactivity, 3D MESP surfaces are plotted and show electron-rich sites near the nitrogen atoms of the tetrahydroisoquinoline rings. Nonlinear optical (NLO) properties of the crystals are predicted from calculated polarizability (αo) and hyperpolarizability (βo) values. For IVb, the αo and βo values are 415.53 and 1003.44 au. The remarkable value (1003.44 au) of the hyperpolarizability (βo) shows IVb has excellent NLO properties. Structural activity relationship analysis suggests that nitric oxide synthases are better targets for both compounds, and they were further subjected to molecular docking simulations to understand the binding efficiency. In addition, ADMET analyses were carried out to understand the potential activity of the molecules as drug candidates.
Detail
Morphological Investigation of Protein Crystals by Atomic Force Microscopy
International Journal of Refractory Metals & Hard Materials ( IF 3.6 ) Pub Date: 2023-07-24 , DOI: 10.3390/cryst13071149
In this review, we discuss the progress in the investigation of macromolecular crystals obtained through the use of atomic force microscopy (AFM), a powerful tool for imaging surfaces and specimens at high resolution. AFM enables the visualization of soft samples at the nanoscale and can provide precise visual details over a wide size range, from the molecular level up to hundreds of micrometers. The nonperturbative nature, the ability to scan in a liquid environment, and the lack of need for freezing, fixing, or staining make AFM a well-suited tool for studying fragile samples such as macromolecular crystals. Starting from the first morphological investigations revealing the surface morphology of protein crystals, this review discusses the achievements of AFM in understanding the crystal growth processes, both at the micro- and nanoscale. The capability of AFM to investigate the sample structure at the single molecular level is analyzed considering in-depth the structure of S-layers. Lastly, high-speed atomic force microscopy (HS-AFM) is discussed as the evolution to overcome the limitations of low imaging speed, allowing for the observation of molecular dynamics and weakly adsorbed, diffusing molecules. HS-AFM has provided intuitive views and directly visualized phenomena that were previously described indirectly, answering questions that were challenging to address using other characterization methods.
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Excitation Density Effects in the Luminescence Yield and Kinetics of MAPbBr3 Single Crystals
International Journal of Refractory Metals & Hard Materials ( IF 3.6 ) Pub Date: 2023-07-22 , DOI: 10.3390/cryst13071142
The luminescent Z-scan technique with time resolution is applied to the study of the luminescence properties of CH3NH3PbBr3 single crystals representative of the family of hybrid organic–inorganic lead perovskites successfully applied recently in photovoltaics and currently investigated as potential nanosecond scintillators. The third harmonic of Ti-sapphire laser (λ = 266 nm) with a pulse duration of 26 fs and 1 kHz frequency was applied for the luminescence excitation creating the charge carriers with the estimated density from 1017 to 1021 cm−3 in the temperature range from 13 to 300 K. Temperature and excitation density dependence of the luminescence yield and kinetics is interpreted with the consideration of the temperature-dependent binding of electrons and holes into excitons, a saturation of defects responsible for the non-radiative relaxation channel competing with exciton creation; absorption saturation resulting in the increased penetration depth of the excitation radiation and hence the increased contribution of the re-absorption.
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Development of Composite Microencapsulated Phase Change Materials for Multi-Temperature Thermal Energy Storage
International Journal of Refractory Metals & Hard Materials ( IF 3.6 ) Pub Date: 2023-07-27 , DOI: 10.3390/cryst13081167
Phase change energy storage materials have been recognized as potential energy-saving materials for balancing cooling and heating demands in buildings. However, individual phase change materials (PCM) with single phase change temperature cannot be adapted to different temperature requirements. To this end, the concept of fabricating different kinds of microencapsulated PCM (MEPCM) and combing them to form a multiphase change material (MPCM) for multi-seasonal applications in buildings has been proposed. To prove the feasibility of this idea, three kinds of MEPCMs were fabricated and used for the development of three different composite MPCMs, classified as MPCM-1, MPCM-2, and MPCM-3. Analysis of the results shows that each MPCM sample was able to release latent heat at two different temperatures thus making them suitable for multi-temperature thermal energy storage applications. The phase change temperatures of the MPCMs were however found to be slightly reduced by 0.09–0.31 °C as compared with the MEPCMs samples. The measured energy storage capacities for the MPCMs were also reduced in the range of 6.3–11.4% as compared with the theoretical values but they displayed relatively good thermal stability behaviour of up to 197.8–218.8 °C. It was further identified that the phase change temperatures and latent heat of the MPCM was attributed to the weight percentages of individual components, as the theoretical values for the three MPCM samples were all in good accordance with the measured values. Therefore, optimizing the weight ratios of the MEPCM in MPCM samples and their corresponding thermophysical properties based on specific climatic conditions would be a necessary step to take in future investigations. Thermal performance enhancement of the MPCM is also being recommended as an essential part of further research.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术3区 MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
21.20 62 Science Citation Index Expanded Not
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